molecular formula C16H22N4O2S B5463406 2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B5463406
M. Wt: 334.4 g/mol
InChI Key: CGZVJDUKTNWRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenoxy)ethyl-4-ethyl-1,2,4-triazole: Similar structure but lacks the sulfanyl and acetamide groups.

    4-Ethyl-1,2,4-triazole-3-thiol: Contains the triazole and sulfanyl groups but lacks the phenoxyethyl and acetamide groups.

    2-(4-Ethyl-1,2,4-triazol-3-ylthio)acetamide: Similar structure but lacks the phenoxyethyl group.

Properties

IUPAC Name

2-[[5-[1-(2,4-dimethylphenoxy)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-5-20-15(18-19-16(20)23-9-14(17)21)12(4)22-13-7-6-10(2)8-11(13)3/h6-8,12H,5,9H2,1-4H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZVJDUKTNWRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C(C)OC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.